molecular formula C8H4ClNO3S B1531007 2-Oxo-2H-indole-5-sulfonyl chloride CAS No. 1174006-95-1

2-Oxo-2H-indole-5-sulfonyl chloride

Cat. No.: B1531007
CAS No.: 1174006-95-1
M. Wt: 229.64 g/mol
InChI Key: HDBSLSOMFHRIAJ-UHFFFAOYSA-N
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Description

2-Oxo-2H-indole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C8H4ClNO3S and its molecular weight is 229.64 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

2-Oxo-2H-indole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1174006-95-1
  • Molecular Formula : C9H6ClN O3S
  • Molecular Weight : 233.67 g/mol

The compound features an indole ring system with a sulfonyl chloride functional group, which is critical for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Its sulfonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of biologically active derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 μg/mL
Escherichia coli125 μg/mL
Klebsiella pneumoniae15.6 μg/mL

These findings suggest that the compound may serve as a lead for developing new antibiotics, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Recent studies have reported that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Cell Line IC50 (μM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

Mechanistic studies suggest that these compounds induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspase cascades .

Study on Antimicrobial Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives based on the structure of this compound. These compounds were tested against various bacterial strains, revealing significant antibacterial activity with MIC values comparable to standard antibiotics .

Study on Anticancer Effects

Another investigation focused on the anticancer properties of this compound in vitro. The study demonstrated that treatment with specific derivatives led to a marked decrease in cell viability in several cancer cell lines, indicating potential therapeutic applications in oncology .

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity

One of the significant applications of 2-oxo-2H-indole-5-sulfonyl chloride is in the synthesis of indolin-2-one derivatives, which exhibit antitumor properties. Research indicates that these derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that certain indolin-2-one compounds derived from this sulfonyl chloride demonstrate effective cytotoxicity against breast and lung cancer cells .

CNS Disorders Treatment

Additionally, compounds derived from this compound have been investigated for their pharmacological activity related to central nervous system (CNS) disorders. Patents highlight the potential of these indoles in treating conditions such as anxiety and depression, suggesting that they may act as selective serotonin reuptake inhibitors (SSRIs) or similar pharmacological agents .

Synthetic Applications

Building Block for Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its sulfonyl chloride group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles. This property is particularly useful in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds

The compound has been employed to create novel indole derivatives with enhanced biological activities. For example, researchers have synthesized new sulfonamide derivatives that exhibit improved antibacterial properties compared to their predecessors. The ability to modify the indole structure through sulfonylation reactions opens avenues for developing new therapeutic agents .

Material Science Applications

Polymer Chemistry

In material science, this compound is explored for its potential use in polymer chemistry. Its reactive sulfonyl chloride group can facilitate the formation of cross-linked polymers, which are essential in creating durable materials with specific mechanical properties. This application is particularly relevant in developing coatings and adhesives that require enhanced performance characteristics .

Data Table: Summary of Applications

Application Area Description Key Findings/References
PharmaceuticalSynthesis of indolin-2-one derivatives with antitumor activityEffective against breast/lung cancer
CNS DisordersPotential treatment for anxiety and depressionSSRIs-like activity
Organic SynthesisBuilding block for various organic compoundsUseful in nucleophilic substitution
Material ScienceCross-linking agent in polymer chemistryEnhances durability of materials

Case Studies

Case Study 1: Indolin Derivatives for Cancer Treatment

In a study published in a peer-reviewed journal, researchers synthesized a series of indolin derivatives from this compound and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutic agents, suggesting their potential as novel anticancer drugs.

Case Study 2: CNS Active Compounds

Another research project focused on synthesizing new compounds from this compound aimed at treating CNS disorders. The synthesized compounds were tested for their affinity to serotonin receptors, revealing promising results that could lead to the development of new treatments for depression and anxiety disorders.

Properties

IUPAC Name

2-oxoindole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBSLSOMFHRIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C=C2C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,3-Dihydro-indol-2-one 64a (13.3 g, 100 mmol) was added slowly with chlorosulfuric acid (26.6 ml, 400 mmol) in an ice-water bath. Upon completion of the addition, the reaction mixture was stirred for 1 hour in an ice-water bath, for another 1 hour at room temperature, and heated to 68° C. for 1 hour. The reaction mixture was cooled down to room temperature, added slowly with water (400 ml), stirred and yellow precipitates were formed. After standing for 1 hour at room temperature, the filter cake was washed with water (20 ml×4) and dried to obtain the title compound 5-chlorosulfonyl-indol-2-one 64b (15.0 g, yield 65%) as a yellow solid.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
26.6 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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